molecular formula C8H5IN2O7 B12456554 Methyl 2-hydroxy-4-iodo-3,5-dinitrobenzoate

Methyl 2-hydroxy-4-iodo-3,5-dinitrobenzoate

Cat. No.: B12456554
M. Wt: 368.04 g/mol
InChI Key: GBCGHLHQIQJOSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-hydroxy-4-iodo-3,5-dinitrobenzoate is an organic compound with the molecular formula C8H5IN2O7. It is a derivative of benzoic acid, featuring both nitro and iodine substituents, which contribute to its unique chemical properties. This compound is often used in various scientific research applications due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-hydroxy-4-iodo-3,5-dinitrobenzoate typically involves the nitration of methyl 2-hydroxy-4-iodobenzoate. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the 3 and 5 positions of the benzoate ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the exothermic nature of the nitration reaction. The product is then purified through recrystallization or other suitable purification techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-4-iodo-3,5-dinitrobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate in an alkaline medium.

Major Products

    Substitution: Formation of azido or thiol derivatives.

    Reduction: Formation of amino derivatives.

    Oxidation: Formation of carbonyl derivatives.

Scientific Research Applications

Methyl 2-hydroxy-4-iodo-3,5-dinitrobenzoate is utilized in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development due to its reactive functional groups.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-4-iodo-3,5-dinitrobenzoate involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, while the iodine atom can undergo substitution reactions. These interactions can affect biological pathways and enzyme activities, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,5-dinitrobenzoate: Lacks the iodine substituent, making it less reactive in substitution reactions.

    Methyl 2-hydroxy-3,5-dinitrobenzoate: Similar structure but without the iodine atom, affecting its reactivity and applications.

    Methyl 2-hydroxy-4-iodobenzoate: Lacks the nitro groups, making it less versatile in redox reactions.

Uniqueness

Methyl 2-hydroxy-4-iodo-3,5-dinitrobenzoate is unique due to the presence of both nitro and iodine substituents, which enhance its reactivity and make it suitable for a wide range of chemical reactions and applications.

Properties

Molecular Formula

C8H5IN2O7

Molecular Weight

368.04 g/mol

IUPAC Name

methyl 2-hydroxy-4-iodo-3,5-dinitrobenzoate

InChI

InChI=1S/C8H5IN2O7/c1-18-8(13)3-2-4(10(14)15)5(9)6(7(3)12)11(16)17/h2,12H,1H3

InChI Key

GBCGHLHQIQJOSF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1O)[N+](=O)[O-])I)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.